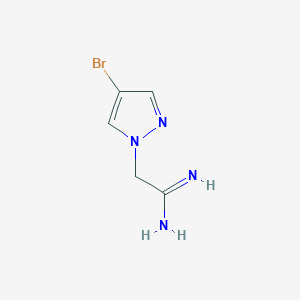
磺基Cy5羧酸
描述
Sulfo Cy5 Carboxylic acids, also known as sulfo-Cyanine5 carboxylic acid, is a non-activated, water-soluble dye . It is highly hydrophilic and its non-sulfonated analog is available . The fluorophore is an equivalent of Cy5® carboxylic acid .
Synthesis Analysis
The synthesis of sulfo-Cy5 carboxylic acid has been reported in various studies . For labeling applications, the use of pre-activated sulfo-Cy5 NHS ester is considered .Molecular Structure Analysis
Sulfo Cy5 Carboxylic acids have a molecular weight of 680.87 and a molecular formula of C 32 H 37 N 2 KO 8 S 2 . They display a narrow absorption band and high molar absorptivity at 651 nm .Chemical Reactions Analysis
Sulfo Cy5 Carboxylic acids can be used for chemical synthesis . They have been studied as chemosensors for the recognition of metal cations with biological and environmental relevance .Physical And Chemical Properties Analysis
Sulfo Cy5 Carboxylic acids are well soluble in water, DMF, DMSO (0.35 M = 240 g/L), and are practically insoluble in non-polar organic solvents . They show a very low dependence of fluorescence on pH .科学研究应用
金属阳离子识别的比色化学传感器
磺基Cy5羧酸已被用作比色化学传感器,用于检测金属阳离子。这些化合物在遇到特定金属离子时会发生颜色变化,这对监测各种环境中的金属浓度具有重要意义。 例如,一种磺基花青染料在乙腈溶液中对Cu^2+和Fe^3+表现出从蓝色到无色的灵敏比色响应 .
肽标记
在肽研究领域,磺基Cy5羧酸用于标记肽。这种应用对于研究肽的结构和功能至关重要,尤其是在疾病诊断和治疗干预的背景下。 这些染料的水溶性使其能够与肽偶联,增强了对体外酶促水解的研究 .
荧光成像
由于其高摩尔消光系数和在近红外 (NIR) 区域的发射,磺基Cy5羧酸非常适合荧光成像应用。 它们在生物学环境中特别有用,可以用于标记蛋白质和寡核苷酸以进行成像 .
荧光共振能量转移 (FRET) 探针
磺基Cy5羧酸是创建 FRET 探针不可或缺的一部分。这些探针在生物成像和分析分子相互作用中至关重要。 这些染料的 NIR 发射允许更深层组织穿透和低背景干扰,使其成为体内研究的理想选择 .
生化分析
磺基Cy5羧酸独特的光物理特性使其适用于各种生化分析。 它们能够在不同的介质(包括水溶液)中使用,使其在检测和量化生物物质方面具有多种用途 .
环境监测
磺基Cy5羧酸可以用于环境监测,因为它们对各种阳离子很敏感。 它们与特定离子相互作用时发生的比色变化使其可用于追踪污染和研究环境健康 .
超分子化学
在超分子化学中,这些染料用于开发可以充当光学化学传感器的有机小分子。 这种应用对于识别和检测环境和生物学上重要的金属离子至关重要 .
核酸检测
最后,磺基Cy5羧酸用于核酸检测。 它们在 NIR 区域的强荧光有利于在复杂的生物样品中检测核酸,有助于诊断和研究 .
作用机制
Target of Action
Sulfo Cy5 Carboxylic acids are primarily used for labeling biological molecules such as peptides, proteins, and oligos . These biological molecules are the primary targets of Sulfo Cy5 Carboxylic acids. The role of these targets is crucial in fluorescence imaging and other fluorescence-based biochemical analysis .
Mode of Action
The interaction of Sulfo Cy5 Carboxylic acids with its targets involves the labeling of the biological molecules. This labeling process is facilitated by the dye’s properties, which include high aqueous solubility and photostability . The dye’s interaction with its targets results in changes that enable fluorescence imaging and biochemical analysis .
Biochemical Pathways
It’s known that these dyes are used in various applications at biologically relevant phs , suggesting that they may interact with multiple biochemical pathways involved in fluorescence imaging and biochemical analysis.
Pharmacokinetics
It’s known that these dyes are highly water-soluble , which suggests that they may have good bioavailability. The dyes are also DMSO tolerant, which enables transfer from storage to assay without loss of performance .
Result of Action
The molecular and cellular effects of Sulfo Cy5 Carboxylic acids’ action primarily involve the labeling of biological molecules. This labeling enables fluorescence imaging and other fluorescence-based biochemical analysis . The dyes are photostable, which means they can maintain their performance even when exposed to light .
Action Environment
The action, efficacy, and stability of Sulfo Cy5 Carboxylic acids can be influenced by environmental factors. For instance, these dyes can tolerate a pH range of 3-10 , suggesting that changes in pH could potentially affect their action.
生化分析
Biochemical Properties
Sulfo Cy5 Carboxylic acids play a crucial role in biochemical reactions by acting as fluorescent labels. They interact with a variety of biomolecules, including enzymes, proteins, and nucleic acids. The interaction between Sulfo Cy5 Carboxylic acids and these biomolecules is primarily based on covalent bonding, where the carboxylic acid group reacts with primary amine groups on the target molecules to form stable amide bonds . This covalent attachment allows for precise labeling and tracking of biomolecules in various biochemical assays.
Cellular Effects
Sulfo Cy5 Carboxylic acids have significant effects on cellular processes. When introduced into cells, these compounds can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, Sulfo Cy5 Carboxylic acids have been shown to target mitochondria in cancer cells, enhancing the cytotoxicity of conjugated therapeutic agents . This targeting capability is attributed to the hydrophobic and cationic nature of the dye, which facilitates its accumulation in mitochondria due to the negative membrane potential .
Molecular Mechanism
The molecular mechanism of action of Sulfo Cy5 Carboxylic acids involves their binding interactions with biomolecules. The carboxylic acid group of Sulfo Cy5 Carboxylic acids forms covalent bonds with primary amine groups on proteins and peptides, resulting in stable conjugates . Additionally, the fluorescent properties of Sulfo Cy5 Carboxylic acids enable them to act as reporters in various biochemical assays, providing valuable information on the localization and dynamics of labeled biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sulfo Cy5 Carboxylic acids can change over time. These compounds are known for their stability and resistance to photobleaching, which ensures consistent performance in long-term experiments . Prolonged exposure to light and other environmental factors can lead to gradual degradation of the dye, potentially affecting its fluorescence intensity and labeling efficiency . It is essential to store Sulfo Cy5 Carboxylic acids under appropriate conditions to maintain their stability and functionality.
Dosage Effects in Animal Models
The effects of Sulfo Cy5 Carboxylic acids vary with different dosages in animal models. At low doses, these compounds are generally well-tolerated and do not exhibit significant toxicity . At higher doses, Sulfo Cy5 Carboxylic acids can cause adverse effects, including cytotoxicity and disruption of cellular functions . It is crucial to determine the optimal dosage for specific applications to minimize potential toxic effects while maximizing the benefits of using Sulfo Cy5 Carboxylic acids as fluorescent labels.
Metabolic Pathways
Sulfo Cy5 Carboxylic acids are involved in various metabolic pathways within cells. These compounds can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . The metabolic fate of Sulfo Cy5 Carboxylic acids includes their uptake, distribution, and eventual degradation within cells. Understanding the metabolic pathways of these compounds is essential for optimizing their use in biochemical assays and ensuring accurate interpretation of experimental results.
Transport and Distribution
The transport and distribution of Sulfo Cy5 Carboxylic acids within cells and tissues are mediated by specific transporters and binding proteins . These compounds can be actively transported across cell membranes and accumulate in specific cellular compartments. The hydrophilic nature of Sulfo Cy5 Carboxylic acids facilitates their distribution in aqueous environments, while their interaction with binding proteins ensures targeted delivery to specific cellular sites .
Subcellular Localization
Sulfo Cy5 Carboxylic acids exhibit distinct subcellular localization patterns, which can affect their activity and function. These compounds are often directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, Sulfo Cy5 Carboxylic acids can localize to mitochondria, where they exert their effects on cellular metabolism and signaling pathways . Understanding the subcellular localization of Sulfo Cy5 Carboxylic acids is crucial for interpreting their role in various biological processes.
属性
IUPAC Name |
sodium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N2O8S2.Na/c1-31(2)24-20-22(43(37,38)39)15-17-26(24)33(5)28(31)12-8-6-9-13-29-32(3,4)25-21-23(44(40,41)42)16-18-27(25)34(29)19-11-7-10-14-30(35)36;/h6,8-9,12-13,15-18,20-21H,7,10-11,14,19H2,1-5H3,(H2-,35,36,37,38,39,40,41,42);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMXXQYLCXUAFF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N2NaO8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



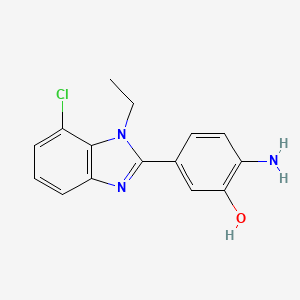


![[4-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B1530211.png)
amine](/img/structure/B1530212.png)
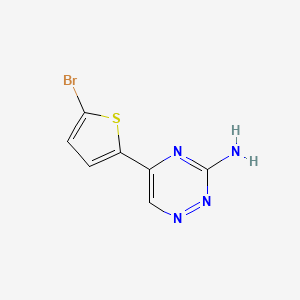
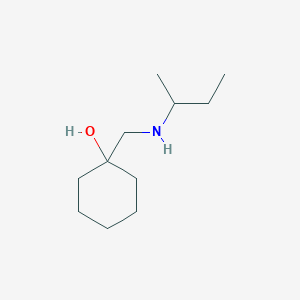
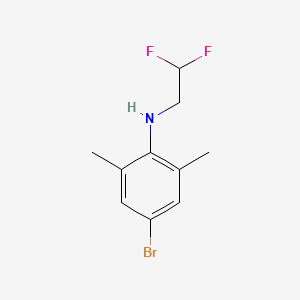

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole](/img/structure/B1530223.png)
